molecular formula C17H17N3O3 B2594850 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide CAS No. 882079-84-7

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B2594850
CAS No.: 882079-84-7
M. Wt: 311.341
InChI Key: QPBIXFJZKOVURN-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroquinoline moiety linked via an acetamide group to a 2-nitrophenyl substituent. Such compounds are often investigated for their pharmacological activities, including anticancer and antiproliferative effects, due to structural similarities with bioactive molecules like benzylpenicillin derivatives .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(18-14-8-2-4-10-16(14)20(22)23)12-19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBIXFJZKOVURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320067
Record name 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882079-84-7
Record name 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 3,4-dihydroquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is synthesized through the reaction of 3,4-dihydroquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes related to bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique structural features.

Biology

  • Antimicrobial Activity : Studies indicate that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
  • Anticancer Potential : Preliminary research suggests that it may inhibit the growth of cancer cells. The compound's structural attributes allow it to interact with biological targets critical for cancer progression.

Medicine

  • Therapeutic Agent : Ongoing research explores its potential as a therapeutic agent for treating infectious diseases and certain types of cancer. The compound's ability to modulate enzyme activity makes it a candidate for drug development .

Industry

  • Material Development : In industrial applications, it is used in developing new materials and serves as an intermediate in pharmaceutical production.

Data Tables

Application AreaSpecific UseObservations
ChemistryBuilding block for complex moleculesFacilitates synthesis of various derivatives
BiologyAntimicrobialEffective against multiple bacterial strains
MedicinePotential anticancer agentInhibits growth in specific cancer cell lines
IndustryIntermediate in pharmaceuticalsKey role in material development

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide against Gram-positive and Gram-negative bacteria.
    • Results indicated that the compound displayed significant inhibition zones comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
  • Anticancer Activity Assessment :
    • In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of the compound.
    • The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .
  • Material Science Application :
    • Researchers explored the use of this compound as a precursor for novel polymer materials.
    • The resultant materials exhibited enhanced mechanical properties and thermal stability, indicating promising applications in various industrial sectors .

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility: The dihydroquinoline core allows for diverse substitutions, enabling fine-tuning of bioactivity. For example, fluoro and sulfonyl groups () enhance stability, while nitro groups optimize electronic interactions .

Synergistic Effects : Hybrid molecules with triazole and oxadiazole moieties () outperform simpler analogs in cytotoxicity, highlighting the importance of multi-heterocyclic designs .

Substituent Positioning : The 2-nitro group’s para positioning on the phenyl ring (target compound) vs. meta/ortho in chloro/fluoro analogs () significantly affects steric and electronic interactions with target proteins .

Biological Activity

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide, also known by its CAS number 882079-84-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's molecular structure, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3} with a molecular weight of 311.34 g/mol. The structure features a quinoline core fused with a nitrophenyl acetamide moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the 3,4-dihydroquinoline scaffold exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives of 3,4-dihydroquinoline have shown significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values often in the low micromolar range .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. They often act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in neuroprotection .

Antimicrobial Evaluation

A comparative study on derivatives of 3,4-dihydroquinoline revealed that certain analogs exhibited potent antibacterial activity. The most active compounds demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the nitrophenyl substitution may enhance antimicrobial efficacy .

Neuroprotective Potential

In vitro studies have shown that compounds similar to this compound can effectively inhibit AChE and MAO enzymes. For example, one derivative demonstrated an IC50 value of 0.28 µM for AChE inhibition and showed no cytotoxicity at concentrations below 12.5 µM in neuronal cell lines . This suggests a promising therapeutic profile for neurodegenerative conditions.

Case Study 1: Inhibition of Acetylcholinesterase

A study focused on a series of quinoline derivatives found that those with the 3,4-dihydro structure effectively inhibited AChE. The compound designated as 3e showed remarkable inhibition with an IC50 value as low as 0.28 µM, indicating strong potential for Alzheimer's treatment through dual-target mechanisms .

Case Study 2: Antimicrobial Activity

Another research effort highlighted the antimicrobial properties of similar quinoline-based compounds. The study reported that certain derivatives inhibited Staphylococcus aureus growth with MIC values as low as 0.22 µg/mL, underscoring the importance of structural modifications in enhancing biological activity .

Data Tables

Activity TypeCompoundTarget Enzyme/PathogenIC50/MIC Value
AChE Inhibition2-[3,4-Dihydro...]AChE0.28 µM
MAO InhibitionSimilar CompoundsMAO-A / MAO-B0.34 µM / 2.81 µM
Antimicrobial ActivityQuinoline DerivativeStaphylococcus aureus0.22 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling the quinoline moiety with the nitrophenylacetamide group. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen to prevent hydrolysis .
  • Cyclization : Acid- or base-catalyzed cyclization of intermediates, monitored via TLC or HPLC to track progress .
  • Critical parameters : Temperature (60–80°C for amidation), solvent polarity (chloroform for cyclization), and catalyst loading (e.g., 10 mol% Pd for cross-couplings) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., dihydroquinoline protons at δ 2.5–3.5 ppm, nitrophenyl signals at δ 7.5–8.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validate molecular formula (C₁₇H₁₅N₃O₃) with <0.4% deviation .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, and what controls are essential?

  • Methodology :

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorogenic substrates. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7). Normalize data to untreated cells and validate with dose-response curves (IC₅₀ calculations) .
  • Statistical rigor : Triplicate experiments with ANOVA for significance testing (p<0.05) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HPLC)?

  • Methodology :

  • Peak assignment : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Impurity profiling : Isolate byproducts via preparative HPLC and characterize via high-resolution MS to identify degradation pathways (e.g., nitro group reduction) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace nitro group with methoxy or halogens) and test activity .
  • Computational modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) .
  • Pharmacokinetic screening : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .

Q. What in silico approaches predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Methodology :

  • Molecular docking : Use Schrödinger Suite or PyMOL to model interactions with receptors (e.g., G-protein-coupled receptors). Prioritize targets with high docking scores and low RMSD values .
  • Surface plasmon resonance (SPR) : Validate binding kinetics (KD, kon/koff) using Biacore systems .

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